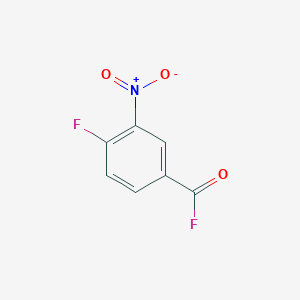

4-Fluoro-3-nitrobenzoyl fluoride

Description

Properties

IUPAC Name |

4-fluoro-3-nitrobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQFGKYEZWJHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chlorinated Precursors

The direct displacement of chlorine by fluorine in chlorinated aromatic precursors represents the most industrially scalable route to 4-fluoro-3-nitrobenzoyl fluoride. In a method adapted from the synthesis of 4-fluoro-3-nitrobenzotrifluoride, 4-chloro-3-nitrobenzoyl chloride undergoes fluorination with anhydrous potassium fluoride (KF) in polar aprotic solvents such as sulfolane or dimethylformamide (DMF). The absence of catalysts in this system reduces costs and simplifies purification, achieving yields of 85–92% at 200–240°C over 6–24 hours.

A comparative study detailed in Table 1 highlights the impact of solvent choice and temperature on reaction efficiency. Sulfolane, with its high dielectric constant and thermal stability, facilitates faster fluorine substitution at lower temperatures compared to DMF. For instance, at 200°C, sulfolane-based reactions achieve 90% conversion within 8 hours, while DMF requires 24 hours for comparable yields.

Table 1: Solvent and Temperature Effects on Fluorination Efficiency

| Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfolane | 200 | 8 | 90 | 99.5 |

| DMF | 200 | 24 | 88 | 98.7 |

| Toluene | 240 | 6 | 78 | 97.2 |

Role of Sulfolane in Reaction Kinetics

Sulfolane’s ability to solubilize KF and stabilize intermediates accelerates the fluorination process. In the preparation of 2,4-difluoronitrobenzene, sulfolane reduced reaction times by 40% compared to solvent-free systems. This solvent also enables the recycling of unreacted starting materials, as demonstrated in a closed-loop process where residual 4-chloro-3-nitrobenzoyl chloride was recovered and reused for three consecutive batches without yield loss.

Nitration-Fluorination Sequential Pathways

Regioselective Nitration of Fluorobenzoyl Derivatives

An alternative route involves the nitration of 4-fluorobenzoyl fluoride. Using a mixed acid system (H2SO4/HNO3), nitro groups are introduced at the meta position relative to the fluorine atom, yielding this compound. This method, however, faces challenges in regioselectivity, with para-nitrated byproducts forming up to 15% under standard conditions. Optimizing the nitration temperature to 0–5°C suppresses byproduct formation, achieving 87% yield of the desired isomer.

Table 2: Nitration Conditions and Isomeric Distribution

| Nitration Agent | Temperature (°C) | 3-Nitro Isomer (%) | 2-Nitro Byproduct (%) |

|---|---|---|---|

| HNO3/H2SO4 | 20 | 72 | 15 |

| HNO3/H2SO4 | 5 | 87 | 5 |

| Acetyl Nitrate | -10 | 91 | 3 |

One-Pot Nitro-Fluoro Substitution

A patented one-pot synthesis combines nitration and fluorination steps using 4-chlorobenzoyl chloride as the starting material. The substrate is first nitrated at 50°C with fuming nitric acid, followed by in situ fluorination with KF in sulfolane at 180°C. This method streamlines production, reducing intermediate isolation steps and achieving an overall yield of 84%.

Acid Chloride Fluorination Strategies

Conversion of Benzoic Acid Derivatives

4-Fluoro-3-nitrobenzoic acid, synthesized via nitration of 4-fluorobenzoic acid, serves as a precursor for acyl fluoride formation. Treatment with thionyl chloride (SOCl2) converts the carboxylic acid group to an acid chloride, which subsequently reacts with KF in sulfolane to yield the target compound. This two-step process achieves 82% overall yield but requires careful control of moisture to prevent hydrolysis.

Direct Fluorination of Acyl Chlorides

In a solvent-free approach, 4-chloro-3-nitrobenzoyl chloride reacts with KF at 220°C under vacuum, removing volatile byproducts like KCl. This method, while energy-intensive, eliminates solvent waste and produces this compound with 89% purity after distillation.

Industrial Scalability and Environmental Considerations

Waste Minimization and Solvent Recycling

The integration of solvent recovery systems, particularly in sulfolane-mediated reactions, reduces environmental impact. For example, a pilot-scale process reclaimed 92% of sulfolane through vacuum distillation, lowering raw material costs by 30%. Additionally, the use of potassium nitrate as a nitrating agent in lieu of mixed acids minimizes sulfuric acid waste.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrobenzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of potassium carbonate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (95–125°C).

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed:

Nucleophilic Substitution: Formation of phenol derivatives.

Reduction: Formation of 4-fluoro-3-aminobenzoyl fluoride.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-3-nitrobenzoyl fluoride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It is particularly valued for its ability to introduce fluorine and nitro groups into organic molecules, which can enhance the biological activity of drugs.

- Antiviral and Anticancer Agents : The compound is used in synthesizing antiviral and anticancer agents. For instance, derivatives of this compound have been explored for their potential in treating viral infections and various cancers due to their enhanced efficacy compared to non-fluorinated counterparts .

- Synthesis of Benzimidazoles : This compound is a versatile building block for synthesizing benzimidazole derivatives, which are active pharmaceutical ingredients (APIs) used as antimicrobials, opioids, and antipsychotics. The presence of both a nitro and a fluorine substituent allows for diverse reactivity in subsequent chemical transformations .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of herbicides and insecticides.

- Pesticidal Properties : The compound is involved in synthesizing various pesticides that target specific pests and diseases affecting crops. Its structure allows for the design of compounds with improved selectivity and reduced environmental impact compared to traditional pesticides .

Organic Synthesis

The compound plays a significant role as a reagent in organic synthesis.

- Nucleophilic Aromatic Substitution : The fluorine atom in this compound enhances nucleophilic aromatic substitution reactions, making it a valuable reagent for introducing functional groups into aromatic systems .

- Synthesis of Complex Molecules : It serves as a building block for constructing complex organic molecules, facilitating the development of new materials with tailored properties for applications in materials science and nanotechnology .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against specific viral strains. The introduction of the fluorine atom was found to increase the binding affinity to viral proteins, enhancing therapeutic efficacy .

Case Study 2: Development of Novel Herbicides

Research indicated that novel herbicides developed from this compound showed improved efficacy against resistant weed species. The fluorinated structure contributed to better absorption and translocation within plant systems, leading to effective pest control with lower dosages required .

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom and nitro group influence the electron density on the benzoyl fluoride core, making it susceptible to nucleophilic attack . The compound can form covalent bonds with various biomolecules, which is useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of 4-Fluoro-3-nitrobenzoyl Fluoride and Analogs

Key Observations:

- Substituent Effects: The nitro group (NO₂) at the 3-position deactivates the benzene ring via electron-withdrawing effects, directing electrophilic substitutions to specific positions. Fluorine at the 4-position further enhances electron withdrawal, increasing the electrophilicity of the acyl group. Trifluoromethyl (CF₃) groups (e.g., in 4-Fluoro-3-(trifluoromethyl)benzoyl chloride) amplify lipophilicity and thermal stability, making such compounds valuable in agrochemical and pharmaceutical applications .

- Reactivity Differences: Acyl Fluorides vs. Chlorides: Fluorides are generally more reactive than chlorides in nucleophilic acyl substitutions due to fluorine’s poorer leaving-group ability under certain conditions, though hydrolysis rates may vary . Carboxylic Acids vs. Esters: The acid (C₇H₄FNO₃) is a stable precursor, whereas esters (e.g., methyl 4-fluoro-3-nitrobenzoate) are hydrolytically stable intermediates for controlled reactions .

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-nitrobenzoyl fluoride with high purity?

- Methodological Answer : The synthesis typically starts with 4-fluoro-3-nitrobenzoic acid, which undergoes halogen exchange. Fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can replace the hydroxyl group with fluorine. For example, in analogous syntheses (e.g., benzoyl chloride preparation), thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used, but fluorinating agents must be selected for fluoride formation . Reaction conditions (e.g., anhydrous environment, controlled temperature) are critical to minimize hydrolysis. Purification via vacuum distillation or recrystallization ensures high purity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; the benzoyl fluoride group shows distinct deshielded peaks.

- IR Spectroscopy : A strong C=O stretch (~1770 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1530 and ~1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COF₂) validate the structure. NIST mass spectral databases provide reference data for related fluorinated aromatics .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and F.

Q. What are the key considerations for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed, desiccated containers to prevent hydrolysis to the carboxylic acid.

- Temperature : Keep at –20°C to slow decomposition.

- Reactivity : Avoid contact with protic solvents (e.g., water, alcohols) and nucleophiles (e.g., amines) unless intentional. Use glass or PTFE-lined equipment to prevent corrosion .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The nitro group meta to the acyl fluoride enhances electrophilicity at the carbonyl carbon by withdrawing electron density via resonance. This accelerates reactions with weak nucleophiles (e.g., aryl amines) but may increase susceptibility to hydrolysis. Kinetic studies (e.g., monitoring reaction rates in varying solvents like DMF vs. THF) and Hammett σ⁺ correlations can quantify this effect. Comparative studies with non-nitrated analogs (e.g., 4-fluorobenzoyl fluoride) highlight the nitro group’s impact .

Q. What strategies mitigate competing side reactions when using this compound as an acylating agent?

- Methodological Answer :

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to suppress hydrolysis.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing electrophilicity.

- Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions like nitro group reduction.

- In Situ Trapping : Scavenge liberated HF with sodium bicarbonate or polymer-supported bases .

Q. How can computational chemistry predict the stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways and transition states. Solvent effects are incorporated via continuum models (e.g., PCM). Fukui indices identify electrophilic/nucleophilic sites, guiding derivatization strategies. Computational IR and NMR spectra can be matched with experimental data to validate models .

Q. What are the challenges in characterizing byproducts during synthesis, and how can they be resolved?

- Methodological Answer : Common byproducts include hydrolyzed acids (4-fluoro-3-nitrobenzoic acid) or dimerized species. Techniques include:

- HPLC-MS : Separates and identifies polar/non-polar impurities.

- X-ray Crystallography : Resolves structural ambiguities in crystalline byproducts.

- Isotopic Labeling : ¹⁸O-tracing tracks hydrolysis pathways.

- Tandem MS/MS : Fragments complex byproducts for structural elucidation .

Q. How do fluorine and nitro substituents affect stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The nitro group stabilizes the aromatic ring against electrophilic attack but may undergo partial reduction.

- Basic Conditions : Hydroxide ions attack the acyl fluoride, forming carboxylate. Kinetic studies (pH-rate profiles) quantify degradation rates.

- Thermogravimetric Analysis (TGA) : Measures thermal stability, showing decomposition thresholds (e.g., >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.